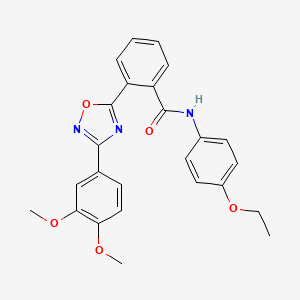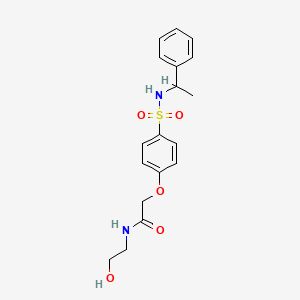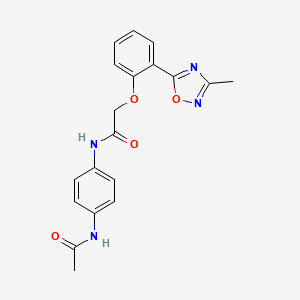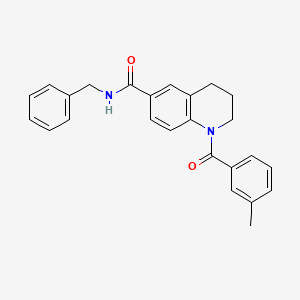
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as CLQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CLQ is a sulfonamide derivative that has been shown to exhibit antimalarial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Its antimalarial properties have been demonstrated in vitro and in vivo, making it a promising candidate for the treatment of malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to exhibit antitumor activity, particularly against breast cancer cells. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has anti-inflammatory properties that make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide exerts its antimalarial activity by interfering with the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may also inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile and is well-tolerated in animals. In vitro studies have shown that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide can induce apoptosis in cancer cells and inhibit the growth of Plasmodium falciparum. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is also relatively easy to synthesize and purify. One limitation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One area of interest is the optimization of its antimalarial activity. This could involve the development of derivatives of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide that exhibit increased potency against Plasmodium falciparum. Another area of interest is the investigation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide's potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-methylbenzenesulfonamide. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide.
properties
IUPAC Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-3-8-17-13(9-12)10-14(18(22)20-17)11-21(2)25(23,24)16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZDHQPWZQADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


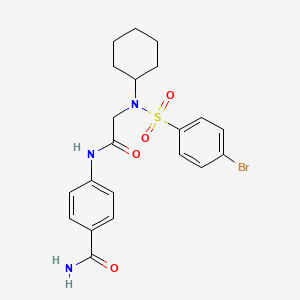
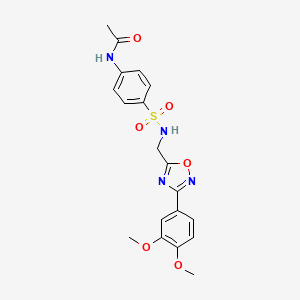
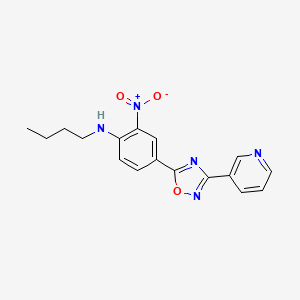
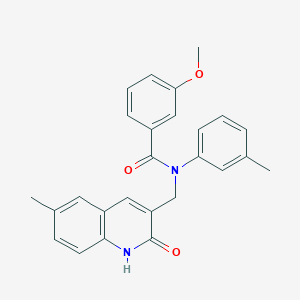

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


